7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with a molecular formula of C19H16N4. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is favored due to its efficiency and high yield. The reaction is carried out under mild conditions, often in the presence of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research
Properties
Molecular Formula |
C20H18N4 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-10-12-24-18(13-14)23-19(17-9-5-6-11-21-17)20(24)22-16-8-4-3-7-15(16)2/h3-13,22H,1-2H3 |
InChI Key |
WOPYYPZSSDEEGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
Origin of Product |
United States |
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